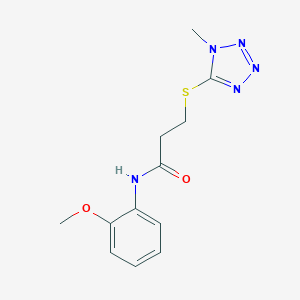![molecular formula C12H10ClNOS2 B270024 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B270024.png)
1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone, also known as CMTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone involves the formation of a covalent bond between the thiol group of the compound and the active site of the enzyme. This covalent bond results in the irreversible inhibition of the enzyme, leading to an increase in the levels of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone have been extensively studied. It has been shown to improve cognitive function in animal models, including memory retention and learning ability. 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone in lab experiments is its specificity towards certain enzymes, which allows for targeted inhibition. However, one limitation is that 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone is a relatively new compound, and its long-term effects are not yet fully understood.
Direcciones Futuras
There are several future directions for research involving 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone. One potential area of research is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Another area of research is the development of 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone-based therapies for the treatment of neurodegenerative diseases. Additionally, the potential use of 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone in the development of novel pesticides and herbicides is also an area of interest.
Métodos De Síntesis
The synthesis of 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone involves the reaction of 4-chloroacetophenone with 4-methyl-2-thiazolyl mercaptan in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.
Propiedades
Nombre del producto |
1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone |
|---|---|
Fórmula molecular |
C12H10ClNOS2 |
Peso molecular |
283.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C12H10ClNOS2/c1-8-6-16-12(14-8)17-7-11(15)9-2-4-10(13)5-3-9/h2-6H,7H2,1H3 |
Clave InChI |
NTJUTDXYGDLQLO-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B269944.png)


![4-[5-(3-morpholin-4-yl-3-oxopropyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B269954.png)

![N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269956.png)
![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone](/img/structure/B269960.png)
![N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B269961.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269965.png)
![Ethyl 4,5-dimethyl-2-({[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B269966.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269971.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269972.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269975.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B269976.png)